6-Methoxynicotinamide

Catalog No.
S531163
CAS No.
7150-23-4
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxynicotinamide

CAS Number

7150-23-4

Product Name

6-Methoxynicotinamide

IUPAC Name

6-methoxypyridine-3-carboxamide

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3,(H2,8,10)

InChI Key

KXDSMFBEVSJYRF-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)C(=O)N

solubility

Soluble in DMSO

Synonyms

JBSNF-000088; JBSNF 000088; JBSNF000088

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N

The exact mass of the compound 6-Methoxynicotinamide is 152.0586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70628. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

6-Methoxynicotinamide, also known as JBSNF-000088, is a small molecule compound derived from nicotinamide, featuring a methoxy group at the 6-position of the pyridine ring. This compound has garnered attention due to its role as an inhibitor of nicotinamide N-methyltransferase, an enzyme implicated in various metabolic disorders and diseases. By inhibiting this enzyme, 6-methoxynicotinamide alters the metabolism of nicotinamide and its derivatives, potentially influencing physiological and pathological processes.

6-Methoxynicotinamide inhibits NNMT, an enzyme that methylates nicotinamide, converting it to N-methylnicotinamide (MNA) []. MNA accumulation disrupts cellular metabolism. By inhibiting NNMT, 6-Methoxynicotinamide reduces MNA levels, potentially improving insulin sensitivity, glucose regulation, and promoting weight loss in animal models [, ].

The primary reaction involving 6-methoxynicotinamide is its interaction with nicotinamide N-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, resulting in the formation of 1-methyl-nicotinamide and S-adenosyl-L-homocysteine. The presence of 6-methoxynicotinamide inhibits this reaction, leading to decreased levels of 1-methyl-nicotinamide in biological systems .

6-Methoxynicotinamide exhibits significant biological activity primarily through its inhibition of nicotinamide N-methyltransferase. Studies have shown that this compound can reduce levels of 1-methyl-nicotinamide, which has been associated with obesity and type 2 diabetes . Additionally, it has demonstrated potential benefits in enhancing insulin sensitivity and regulating glucose metabolism in preclinical models .

Furthermore, research indicates that 6-methoxynicotinamide may protect against oxidative stress-induced endothelial injury, highlighting its potential therapeutic applications in cardiovascular health .

The synthesis of 6-methoxynicotinamide typically involves the methylation of nicotinamide. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate to facilitate the substitution at the nitrogen atom . This reaction can be optimized by adjusting solvent conditions and reaction times to improve yield and purity.

The primary application of 6-methoxynicotinamide lies in its potential as a therapeutic agent for metabolic disorders. Its ability to inhibit nicotinamide N-methyltransferase positions it as a candidate for further development in treating conditions such as obesity, type 2 diabetes, and possibly other metabolic syndromes . Additionally, its role in protecting against endothelial injury suggests potential applications in cardiovascular medicine.

Interaction studies have confirmed that 6-methoxynicotinamide binds effectively to nicotinamide N-methyltransferase, demonstrating a concentration-dependent inhibition of enzymatic activity . These studies often utilize biochemical assays to assess binding affinity and inhibitory potency, providing insights into its mechanism of action.

Several compounds share structural similarities with 6-methoxynicotinamide, particularly those that also target nicotinamide N-methyltransferase. Below is a comparison highlighting their unique features:

Compound NameStructure TypeMechanism of ActionUnique Features
NicotinamidePyridine derivativeSubstrate for N-methylationPrecursor for NAD+ synthesis
1-Methyl-nicotinamidePyridine derivativeProduct of N-methylationAssociated with metabolic disorders
5-Amino-1-methylquinolineTricyclic structureNNMT inhibitorExhibits anti-inflammatory properties
1-Methyl-2-pyridone-5-carboxamidePyridine derivativeMetabolite of nicotinamidePotential role in renal function

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

7150-23-4

Wikipedia

6-METHOXYNICOTINAMIDE

Dates

Last modified: 08-15-2023
1: Kannt A, Rajagopal S, Kadnur SV, Suresh J, Bhamidipati RK, Swaminathan S, Hallur MS, Kristam R, Elvert R, Czech J, Pfenninger A, Rudolph C, Schreuder H, Chandrasekar DV, Mane VS, Birudukota S, Shaik S, Zope BR, Burri RR, Anand NN, Thakur MK, Singh M, Parveen R, Kandan S, Mullangi R, Yura T, Gosu R, Ruf S, Dhakshinamoorthy S. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Sci Rep. 2018 Feb 26;8(1):3660. doi: 10.1038/s41598-018-22081-7. PubMed PMID: 29483571; PubMed Central PMCID: PMC5826917.

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